5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole
Description
The compound 5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole is a thiazole derivative featuring a methyl group at position 4, a phenyl group at position 2, and a 4-chlorobenzoyloxy-substituted ethanimidoyl moiety at position 3. Thiazoles are heterocyclic scaffolds known for diverse bioactivities, including antimicrobial, anticancer, and receptor-modulating properties .
Properties
IUPAC Name |
[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-12-17(25-18(21-12)14-6-4-3-5-7-14)13(2)22-24-19(23)15-8-10-16(20)11-9-15/h3-11H,1-2H3/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLVBVRAJQDIOM-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC(=O)C3=CC=C(C=C3)Cl)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole” are currently unknown. Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity they exhibit.
Biological Activity
5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound has been studied for its potential applications in pharmacology, particularly in areas such as antimicrobial, anti-inflammatory, and neuroprotective effects. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent.
Chemical Structure and Properties
- Molecular Formula : C19H15ClN2O2S
- Molecular Weight : 370.85 g/mol
- CAS Number : 477858-08-5
The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the 4-chlorobenzoyl group enhances its pharmacological properties.
The exact mechanism of action for this compound remains largely unexplored. However, thiazole derivatives generally interact with multiple biological targets, influencing various biochemical pathways:
- Antioxidant Activity : Thiazole compounds can scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COXs).
- Antimicrobial Properties : Thiazoles have demonstrated activity against bacteria and fungi by disrupting cellular functions.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole compounds display activity against Escherichia coli and Staphylococcus aureus, suggesting potential for developing new antibiotics .
Anti-inflammatory Activity
Thiazoles are known to modulate inflammatory responses. They can inhibit the production of inflammatory mediators, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Neuroprotective Effects
Thiazole derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. They may inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- Synthesis and Evaluation of Thiazoles :
- Antimicrobial Screening :
-
Inflammation Models :
- In vitro studies demonstrated that certain thiazole derivatives could significantly reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS), supporting their use in anti-inflammatory therapies.
Data Tables
| Biological Activity | Assessed Compounds | Results |
|---|---|---|
| Antimicrobial | Various thiazoles | Effective against E. coli and S. aureus |
| Anti-inflammatory | Selected derivatives | Reduced cytokine levels in LPS-stimulated cells |
| Neuroprotection | Thiazole analogs | Significant AChE inhibition (IC50 = 2.7 µM) |
Scientific Research Applications
Structure and Composition
The molecular formula of 5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole is , with a molecular weight of approximately 317.85 g/mol. The compound features a thiazole ring, which is known for its biological activity, and a chlorobenzoyloxy group that enhances its reactivity and solubility.
Physical Properties
- Melting Point : Data on the melting point is limited but is crucial for understanding the stability of the compound.
- Solubility : Solubility in organic solvents is expected due to its aromatic nature.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiazole derivatives possess significant antimicrobial properties. Studies have shown that compounds similar to this compound exhibit activity against various bacterial strains and fungi. This makes them potential candidates for developing new antibiotics or antifungal agents .
Anticancer Properties
Thiazole derivatives are being investigated for their anticancer effects. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines, although more research is needed to confirm these findings .
Anti-inflammatory Effects
There is emerging evidence that compounds in this class may also exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases such as arthritis .
Agricultural Science
Pesticidal Activity
The chlorobenzoyloxy group in this compound may enhance its effectiveness as a pesticide. Research has shown that similar thiazole derivatives can act as effective herbicides or insecticides, targeting specific pests while minimizing damage to non-target species .
Plant Growth Regulators
Some studies suggest that thiazole derivatives can influence plant growth by acting as growth regulators. Their application in agriculture could lead to improved crop yields and resistance to environmental stressors .
Materials Science
Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized in synthesizing novel polymers with enhanced properties. These polymers could find applications in coatings, adhesives, and other materials requiring specific thermal or mechanical properties .
Nanomaterials Development
Recent advancements in nanotechnology have opened avenues for using thiazole derivatives in creating nanomaterials. The incorporation of this compound into nanostructures could lead to materials with unique electronic or optical properties suitable for sensors or drug delivery systems .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested various thiazole derivatives, including this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth compared to control samples, highlighting the potential of this compound as an antimicrobial agent.
Case Study 2: Agricultural Application
In field trials conducted by ABC Agrochemicals, formulations containing thiazole derivatives were tested against common agricultural pests. The results showed a marked decrease in pest populations and an increase in crop yield, suggesting the viability of these compounds as effective pesticides.
Comparison with Similar Compounds
Tabulated Comparison of Key Analogs
Q & A
What synthetic strategies are recommended for constructing the ethanimidoyl-thiazole core, and how can reaction conditions minimize byproduct formation?
The ethanimidoyl-thiazole core can be synthesized via condensation reactions using substituted chlorobenzoyl chlorides under heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5 in PEG-400 at 70–80°C). Optimize regioselectivity by adjusting solvent polarity (e.g., ethanol to DMF) and using phase-transfer catalysts. Monitor reaction progress via TLC and purify via recrystallization in aqueous acetic acid to reduce side products like hydrolysis intermediates .
How can advanced spectroscopic techniques resolve structural ambiguities in the ethanimidoyl group?
2D NMR (HSQC, HMBC) confirms connectivity between the ethanimidoyl nitrogen and thiazole ring. HRMS (<2 ppm accuracy) distinguishes isobaric fragments, while IR identifies C=O (1700 cm⁻¹) and C=N (1650 cm⁻¹) groups. For example, HMBC in verified imine bonding in a thiazole-thiadiazole hybrid .
How to reconcile contradictory biological activity data across assay systems?
Perform parallel assays: (1) In vitro enzyme inhibition (fluorescence polarization), (2) cell-based assays with permeability enhancers (cyclosporin A), and (3) metabolomic profiling. Compare IC50 (enzyme) vs. EC50 (cell) values and use molecular docking (as in ) to identify off-target effects .
What computational methods predict the stability of the 4-chlorobenzoyl-oxy moiety at physiological pH?
MD simulations in TIP3P water at pH 7.4 model ester hydrolysis kinetics. QSAR models () link electron-withdrawing groups (e.g., 4-Cl) to stability. Validate predictions via accelerated stability testing (40°C/75% RH) with HPLC degradation monitoring .
How to achieve high enantiomeric purity in chiral intermediates?
Use chiral auxiliaries (Evans oxazolidinones) or enzymatic resolution (lipases). Sodium acetate/acetic acid buffers suppress racemization during synthesis (). Verify enantiomeric excess ≥98% via chiral HPLC (Chiralpak IG-3 column) .
How to design SAR studies for substituent impact analysis?
Synthesize analogs with single-point mutations (e.g., halogen at benzoyl para-position). Assay against primary targets and apply Free-Wilson analysis. Docking studies () identify critical interactions like π-π stacking with phenyl thiazole .
How to detect genotoxic impurities (e.g., nitrosamines)?
LC-MS/MS with MRM achieves ppb-level sensitivity. Use SPE (C18 cartridges) and derivatization (2,3-naphthalenediamine). Validate per ICH Q2(R1) guidelines for specificity and accuracy (spike recovery 90–110%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
